![molecular formula C16H21ClN2O3 B7986020 [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B7986020.png)
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester
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Overview
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring, a chloro-acetylamino group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, often starting with cyclohexanone. This intermediate is then functionalized to introduce the amino group.
Introduction of the Chloro-acetyl Group: The amino group on the cyclohexyl intermediate is reacted with chloroacetyl chloride under basic conditions to form the chloro-acetylamino derivative.
Esterification: The final step involves the esterification of the carbamic acid with benzyl alcohol in the presence of a suitable catalyst, such as a strong acid or base, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the chloro-acetyl group, converting it to an amino group.
Substitution: The chloro group in the chloro-acetyl moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Conversion to amino-cyclohexyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe enzyme mechanisms or as a ligand in binding studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Bromo-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: Similar structure but with a bromo group instead of a chloro group.
[4-(2-Iodo-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: Similar structure but with an iodo group instead of a chloro group.
[4-(2-Fluoro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
The presence of the chloro group in [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester imparts unique reactivity compared to its bromo, iodo, and fluoro analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, providing a balance between stability and reactivity that can be advantageous in certain applications.
Biological Activity
The compound [4-(2-Chloro-acetylamino)-cyclohexyl]-carbamic acid benzyl ester is a synthetic derivative of carbamic acid, notable for its unique structural features, including a chloroacetylamino group and a cyclohexyl ring. This compound belongs to a class of molecules known for their diverse biological activities, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of This compound is C18H25ClN2O3, with a molecular weight of 352.86 g/mol. The structure can be represented as follows:
- Chloroacetylamino Group : This functional group is known to enhance the reactivity of the compound, potentially influencing its biological interactions.
- Cyclohexyl Ring : The presence of this cyclic structure may affect the compound's spatial configuration and interaction with biological targets.
Research indicates that This compound may exhibit various pharmacological effects, particularly through interactions with enzymes and receptors involved in metabolic pathways. Its mechanism of action is likely related to its ability to inhibit specific enzymes or modulate receptor activity.
Pharmacological Effects
Compounds similar to This compound have been shown to display a range of biological activities, including:
- Antiinflammatory properties
- Analgesic effects
- Anticonvulsant activity
These effects are primarily attributed to the compound's structural characteristics, which allow it to interact effectively with biological targets.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds. The following table summarizes key features and activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Carbamazepine | Dibenzazepine structure; anticonvulsant | Anticonvulsant |
Phenobarbital | Barbiturate derivative; urea moiety | Sedative, anticonvulsant |
Acetaminophen | Acetanilide structure; analgesic | Analgesic |
This comparison highlights the diversity within the class of carbamate derivatives and their respective pharmacological profiles.
Interaction Studies
Recent studies have focused on the interaction profile of This compound with various biological systems. These studies typically involve:
- In vitro assays : Evaluating enzyme inhibition or receptor binding.
- In vivo models : Assessing therapeutic efficacy and safety profiles.
Such studies are critical for elucidating the compound's pharmacodynamics and potential therapeutic applications.
Synthesis and Yield Optimization
The synthesis of This compound involves several steps that require careful control of reaction conditions to achieve high yields and purity. Typical synthesis routes may include:
- Formation of the chloroacetylamino group.
- Attachment of the cyclohexyl moiety.
- Esterification to form the final product.
Optimizing these steps is essential for producing compounds suitable for biological testing.
Properties
IUPAC Name |
benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-10-15(20)18-13-6-8-14(9-7-13)19-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGRYQQRNFKART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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